molecular formula C12H17ClFNO B1445406 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride CAS No. 1429505-77-0

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Cat. No. B1445406
Key on ui cas rn: 1429505-77-0
M. Wt: 245.72 g/mol
InChI Key: UODQQZVHIMUSRD-UHFFFAOYSA-N
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Patent
US09440990B2

Procedure details

To a solution of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate (2.0 g) in ethanol (10 mL) was added 2.0 M HCl/ethanol solution (20 mL), and the mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure, and the obtained solid was recrystallized from ethanol/hexane to give the title compound (1.4 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
HCl ethanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][C:7]2([OH:20])[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.[ClH:23].C(O)C>C(O)C>[ClH:23].[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2([OH:20])[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)=[CH:21][CH:22]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(CC2(CCN(CC2)C(=O)OC(C)(C)C)O)C=C1
Name
HCl ethanol
Quantity
20 mL
Type
reactant
Smiles
Cl.C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained solid was recrystallized from ethanol/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.FC1=CC=C(CC2(CCNCC2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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